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carboxylic acid

CAS No.: 847547-91-5

Cat. No.: B1590467
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Molecular Scaffold Analysis & Synthetic Methodologies for Drug Discovery

Executive Summary

2-Chloro-3-hydroxyquinoline-4-carboxylic acid (CAS: 847547-91-5) represents a highly
specialized, polyfunctionalized quinoline scaffold utilized primarily in the development of
kynurenic acid analogues, NMDA receptor antagonists, and metal-chelating antioxidant
systems. Unlike simple quinolines, this molecule possesses three distinct reactive handles—a
nucleophilic hydroxyl group at C3, an electrophilic chlorine at C2, and an acidic carboxyl moiety
at C4. This "triad of reactivity" makes it a potent building block for fragment-based drug design
(FBDD), particularly for targets requiring bidentate ligand interactions or specific pi-stacking
geometries.

This guide provides a comprehensive technical breakdown of its molecular architecture,
validated synthetic pathways, and reactivity profile, designed for application scientists and
medicinal chemists.
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Molecular Specifications & Properties[1][2][3][4]

The physicochemical profile of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid is dominated

by the intramolecular hydrogen bonding between the C3-hydroxyl and C4-carboxyl groups,

which stabilizes the planar conformation and influences its solubility and pKa values.

Property Specification Notes
2-Chloro-3-hydroxyquinoline-4-
IUPAC Name _ _
carboxylic acid
CAS Number 847547-91-5
Molecular Formula
Molecular Weight 223.61 g/mol
Yellow to off-white crystalline Color due to extended
Appearance ] ]
powder conjugation
) Acidic due to electron-
Predicted pKa (COOH) ~2.3 ] ) )
withdrawing Cl and ring N
. Stabilized by intramolecular H-
Predicted pKa (OH) ~8.5-9.0
bond
LogP (Predicted) 2.29 Moderate lipophilicity
C3-OH and C4-COOH are
H-Bond Donors/Acceptors 2/4

donors

Solubility

DMSO, Methanol, Dilute Alkali

Poor in water/non-polar

solvents

Structural Architecture & Electronic Analysis

The molecule's reactivity is dictated by the electron-deficient quinoline ring, further activated by

the 2-chloro substituent.

Intramolecular Stabilization
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The proximity of the 3-hydroxyl and 4-carboxyl groups allows for the formation of a stable
pseudo-six-membered ring via intramolecular hydrogen bonding. This "locked" conformation
effectively masks the polarity of the hydroxyl group, increasing cell permeability relative to non-
chlorinated analogs.

Electronic Distribution Diagram

The following diagram illustrates the electronic effects and key interaction sites on the scaffold.
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Figure 1: Functional map highlighting the electronic interplay between the C2, C3, and C4
substituents.

Synthetic Pathways|[5]

Synthesis of this compound is non-trivial due to the competing reactivity of the 3-hydroxyl group
during the chlorination of the 2-position. Two primary strategies exist: the MOM-Protection
Route (High Precision) and the Modified Isatin Route (Scalable).

Route A: The MOM-Protection Strategy (High Precision)

This method, adapted from work by Bayo et al., avoids self-polymerization by protecting the
sensitive hydroxyl group before introducing the carboxylic acid and chlorine functionalities.

Workflow Visualization:
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Figure 2: Synthetic logic flow for the preparation of the target scaffold.

Route B: The Pfitzinger-Type Cyclization (Industrial
Approach)

For larger scales, a modified Pfitzinger reaction using isatin derivatives is often preferred,
though it typically yields the 2-hydroxy (carbostyril) intermediate first, which must be
chlorinated.

o Condensation: Reaction of Isatin with chloroacetone or similar alpha-halo ketones under
basic conditions (KOH).
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Cyclization: Ring closure to form 3-hydroxy-2-quinolone-4-carboxylic acid.
Chlorination: Treatment with Phosphorus Oxychloride (

) converts the 2-oxo group to the 2-chloro substituent. Note: The 4-COOH must be protected
or carefully managed to prevent conversion to acid chloride.

Reactivity Profile & Applications

The 2-Chloro-3-hydroxyquinoline-4-carboxylic acid scaffold is a versatile intermediate. Its

reactivity profile allows for the generation of diverse libraries.

Key Reaction Sites

C2-Position (

): The chlorine atom is highly activated by the ring nitrogen. It can be displaced by amines,
thiols, or alkoxides. This is the primary vector for extending the carbon skeleton or
introducing solubilizing groups.

C3-Hydroxyl: Can be alkylated (ether synthesis) or acylated. In metal complexation, it acts
as a bidentate ligand with the C4-carboxyl or C2-substituents (if N-containing).

C4-Carboxyl: Standard amide coupling or esterification. Decarboxylation is a risk at high
temperatures (>200°C).

Biological Relevance[5]

NMDA Receptor Antagonism: Analogues of 3-hydroxykynurenic acid are known potent
antagonists at the glycine site of the NMDA receptor. The 2-Cl group adds lipophilicity and
metabolic stability.

Antioxidant Activity: The 3-hydroxyquinoline moiety is a known radical scavenger.
Metal Chelation: High affinity for

and

, relevant in metalloenzyme inhibition studies.
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Experimental Protocols
Protocol 1: Analytical Characterization (HPLC)

Use this protocol to verify purity of purchased or synthesized material.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pum).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 95% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

o Retention Time: Expect elution around 12-14 min (hydrophobic due to ClI, but acidic tail
reduces retention at neutral pH; acidic mobile phase ensures retention).

Protocol 2: General Displacement of C2-Chloro (Library
Synthesis)

Standard operating procedure for derivatizing the scaffold.

Preparation: Dissolve 1 eq of 2-Chloro-3-hydroxyquinoline-4-carboxylic acid in
anhydrous DMF.

e Base: Add 2.5 eq of

(to neutralize the carboxylic acid and scavenge HCI).

» Nucleophile: Add 1.1 eq of the desired amine (
).
e Reaction: Heat to 80°C for 4—6 hours under

atmosphere.
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o Workup: Dilute with water, adjust pH to ~3-4 with 1M HCI. The product usually precipitates.
Filter and wash with cold water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Deep Dive: 2-Chloro-3-hydroxyquinoline-4-
carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1590467/docs#technical-deep-dive-2-chloro-3-
hydroxyquinoline-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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